molecular formula C9H17NO B7490050 N-(2-methylcyclohexyl)acetamide

N-(2-methylcyclohexyl)acetamide

Cat. No.: B7490050
M. Wt: 155.24 g/mol
InChI Key: ILZIQTUVLRETQD-UHFFFAOYSA-N
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Description

N-(2-Methylcyclohexyl)acetamide is an acetamide derivative characterized by a cyclohexane ring substituted with a methyl group at the 2-position and an acetamide functional group attached to the nitrogen atom. Its core structure shares similarities with cyclohexyl-substituted acetamides studied for diverse applications, including anti-inflammatory, analgesic, and pesticidal activities .

Properties

IUPAC Name

N-(2-methylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7-5-3-4-6-9(7)10-8(2)11/h7,9H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZIQTUVLRETQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)acetamide typically involves the reaction of 2-methylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2-methylcyclohexylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts and solvents may also be employed to enhance the reaction efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The acetamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-methylcyclohexyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Cyclohexyl-2-(2,3-Dichlorophenoxy)acetamide

This compound (C₁₄H₁₇Cl₂NO₂) features a dichlorophenoxy group attached to the acetamide backbone. Its crystal structure reveals a chair conformation for the cyclohexyl ring and intermolecular N–H⋯O hydrogen bonding, enhancing stability and influencing solubility .

N-Cyclohexyl-2-Hydroxyacetamide

With a hydroxy group replacing the methyl substitution (C₈H₁₅NO₂), this compound exhibits polar characteristics due to hydrogen bonding via the –OH group . Compared to N-(2-methylcyclohexyl)acetamide, the hydroxy derivative likely has higher solubility in polar solvents but lower metabolic stability.

N-(2-Bromocyclohexyl)-2-(Substituted Phenoxy)acetamide

highlights bromine substitution on the cyclohexyl ring, paired with phenoxy groups. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, making this compound more susceptible to nucleophilic substitution reactions than the methyl-substituted analogue. Such derivatives demonstrate anti-inflammatory and analgesic activities, suggesting that this compound could share similar pharmacological pathways .

Pharmacological Activity Analogues

Anti-Inflammatory Phenoxy Acetamides

Compounds like N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide and N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide exhibit notable anti-inflammatory and analgesic activities . The phenoxy group’s aromaticity and halogen substitutions (e.g., Cl, Br) are critical for binding to inflammatory targets like cyclooxygenase (COX). While this compound lacks a phenoxy group, its methyl substitution may facilitate hydrophobic interactions in similar targets.

Pesticidal Chloroacetamides

lists chloroacetamides (e.g., alachlor, pretilachlor) used as herbicides. These compounds typically feature chloro and alkyl substitutions, which enhance soil persistence and target weed specificity.

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
This compound 2-methylcyclohexyl C₉H₁₇NO High lipophilicity; screening compound
N-Cyclohexyl-2-hydroxyacetamide Cyclohexyl, -OH C₈H₁₅NO₂ Polar, hydrogen-bonding
N-(2-Bromocyclohexyl)acetamide 2-bromocyclohexyl C₈H₁₄BrNO Anti-inflammatory, electrophilic
Alachlor 2-chloro, methoxymethyl C₁₄H₂₀ClNO₂ Herbicidal, soil-stable

Key Observations:

  • Lipophilicity: Methyl and bromine substitutions increase lipophilicity compared to hydroxy or unsubstituted cyclohexyl analogues.
  • Hydrogen Bonding: Hydroxy and acetamide groups enhance solubility and crystal packing via hydrogen bonds .
  • Bioactivity: Halogen and phenoxy substitutions correlate with anti-inflammatory or pesticidal effects, while methyl groups may optimize pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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